

Sources of chlorine atoms leading to ClO formation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorine monoxide*

Cat. No.: *B1205322*

[Get Quote](#)

An In-depth Technical Guide on the Sources of Chlorine Atoms Leading to **Chlorine Monoxide** (ClO) Formation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The formation of **chlorine monoxide** (ClO) in the stratosphere is a critical step in the catalytic destruction of the ozone layer. This guide provides a comprehensive overview of the primary sources of chlorine atoms (Cl) that initiate this process. It details the journey of stable chlorine-containing source gases from the troposphere to the stratosphere, their conversion into reactive chlorine, and the subsequent reaction with ozone (O_3) to form ClO. The content covers both natural and anthropogenic sources, provides quantitative data on their relative contributions, outlines the chemical pathways of chlorine activation, and describes the state-of-the-art experimental methodologies used to study these phenomena.

Sources of Stratospheric Chlorine

The vast majority of chlorine in the stratosphere originates from anthropogenic activities. Natural sources contribute a smaller, yet significant, fraction to the total chlorine budget. A key characteristic of substances that act as effective chlorine sources is their chemical stability in the troposphere, which allows them to survive transport to the stratosphere.

Anthropogenic Sources

Human-produced halocarbons are the dominant source of the increase in stratospheric chlorine observed since the pre-industrial era. These compounds are chemically inert in the lower atmosphere, not soluble in water, and thus are not removed by precipitation.

- **Chlorofluorocarbons (CFCs):** Historically used as refrigerants, aerosol propellants, and foam-blown agents, CFCs are the most significant source of stratospheric chlorine. Their long atmospheric lifetimes (e.g., 55 years for CFC-11, 140 years for CFC-12) ensure their efficient transport to the stratosphere. Major CFCs include CFC-11 (CCl_3F), CFC-12 (CCl_2F_2), and CFC-113 ($\text{C}_2\text{Cl}_3\text{F}_3$).
- **Carbon Tetrachloride (CCl_4):** Previously used in industrial processes, including the production of CFCs, CCl_4 is another major contributor to stratospheric chlorine.
- **Methyl Chloroform (CH_3CCl_3):** This compound was widely used as an industrial solvent.
- **Hydrochlorofluorocarbons (HCFCs):** Developed as transitional replacements for CFCs, HCFCs contain hydrogen, making them more susceptible to removal in the troposphere. However, a fraction still reaches the stratosphere, releasing chlorine. An example is HCFC-22 (CHClF_2).
- **Very Short-Lived Substances (VSLs):** These are compounds with atmospheric lifetimes of less than six months, such as dichloromethane (CH_2Cl_2) and chloroform (CHCl_3). While a large fraction is destroyed in the troposphere, their increasing emissions mean they are a growing source of stratospheric chlorine, contributing an estimated 111 (± 22) parts per trillion (ppt) of Cl in 2017.

Natural Sources

Natural sources provide a baseline level of chlorine to the stratosphere.

- **Methyl Chloride (CH_3Cl):** This is the most significant natural source of stratospheric chlorine. It is primarily produced by biological processes in the oceans (e.g., phytoplankton) and by biomass burning.
- **Volcanic Eruptions:** Volcanoes can inject large quantities of hydrogen chloride (HCl) directly into the atmosphere. However, most of this HCl is soluble in water and is rapidly "washed out" by precipitation in the troposphere. Only exceptionally powerful eruptions that inject

material directly into the stratosphere are a significant source of chlorine, and their contribution is sporadic.

Quantitative Contribution of Chlorine Sources

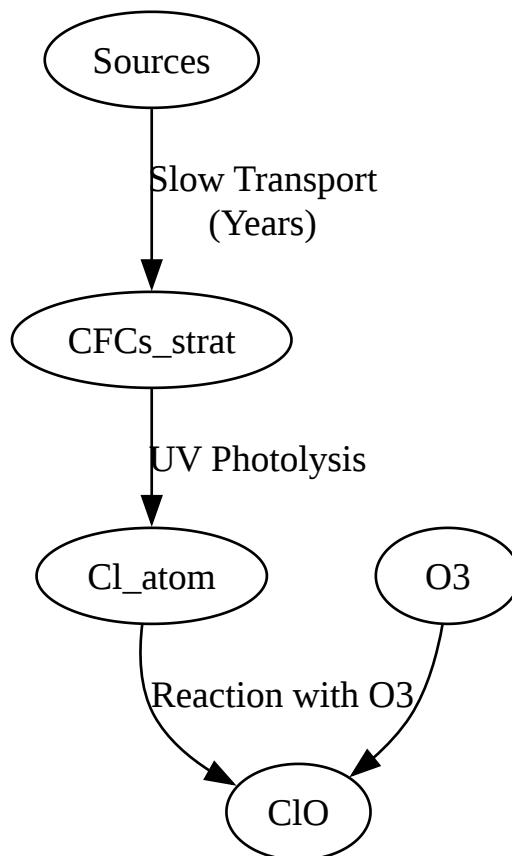
The relative importance of each source gas is quantified by its contribution to the total amount of chlorine entering the stratosphere. The data below is representative of the early 2020s, reflecting the success of the Montreal Protocol in reducing the emissions of long-lived halocarbons.

Source Gas	Chemical Formula	Contribution to Total Stratospheric Chlorine (%)	Source Type
CFC-12	CCl ₂ F ₂	~31%	Anthropogenic
CFC-11	CCl ₃ F	~21%	Anthropogenic
Methyl Chloride	CH ₃ Cl	~17%	Natural/Anthropogenic
Carbon Tetrachloride	CCl ₄	~10%	Anthropogenic
HCFCs (sum)	e.g., CHClF ₂	Variable, decreasing	Anthropogenic
Methyl Chloroform	CH ₃ CCl ₃	Significantly decreased	Anthropogenic
Very Short-Lived Substances (VSLS)	e.g., CH ₂ Cl ₂	~3-4% and increasing	Natural/Anthropogenic
Other Gases	-	Remainder	Anthropogenic

Table 1: Estimated relative contributions of major source gases to the total chlorine entering the stratosphere in the early 2020s. Percentages are approximate and based on available atmospheric modeling and measurement data.

Pathways to Chlorine Monoxide (ClO) Formation

The formation of ClO from stable source gases is a multi-step process involving transport, chemical activation of chlorine, and finally, reaction with ozone.


Transport and Photolytic Activation

Stable source gases are transported from the troposphere into the stratosphere primarily through slow-moving, large-scale atmospheric circulation, such as the Brewer-Dobson circulation. This process can take several years. Once in the stratosphere, these molecules are exposed to high-energy ultraviolet (UV) radiation from the sun, which is no longer filtered by the ozone layer above. This UV radiation has sufficient energy to break the carbon-chlorine (C-Cl) bonds in the source gas molecules, a process known as photolysis, releasing a highly reactive chlorine atom ($\text{Cl}\cdot$).

Reaction R1: Photolysis of a CFC

(where $h\nu$ represents a photon of UV light)

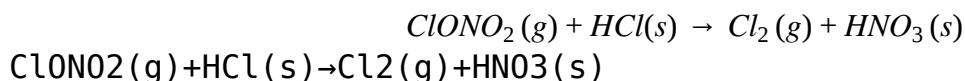


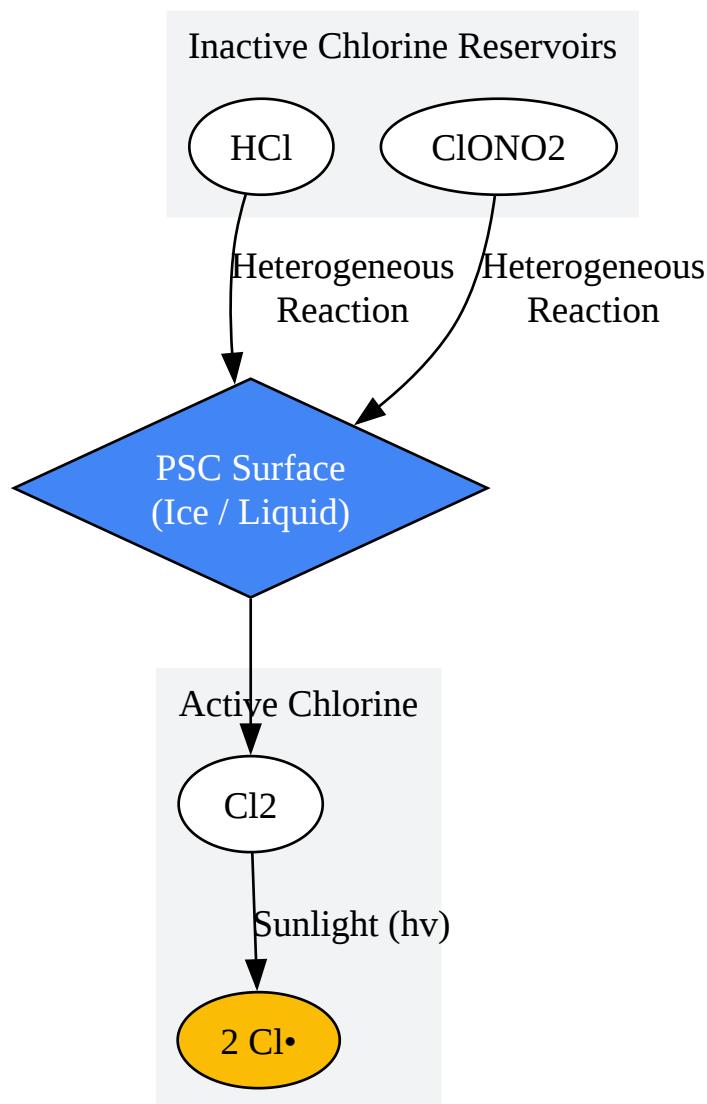
[Click to download full resolution via product page](#)

Activation from Reservoir Species via Heterogeneous Chemistry

Once released, chlorine atoms can react with other stratospheric gases, such as methane (CH_4) or nitrogen dioxide (NO_2), to form stable "reservoir" species like hydrogen chloride (HCl) and chlorine nitrate (ClONO_2). These reservoirs sequester most of the stratospheric chlorine, rendering it inactive towards ozone.

Reaction R2: Formation of HCl


Reaction R3: Formation of ClONO_2


(where M is a third body, like N_2 or O_2)

However, under the extremely cold conditions of the polar winter and spring, Polar Stratospheric Clouds (PSCs) can form. The ice crystals and supercooled liquid particles in these clouds provide surfaces for heterogeneous reactions to occur. These reactions efficiently convert the inactive reservoir species back into active forms of chlorine, primarily chlorine gas (Cl_2).

Reaction R4: Heterogeneous reaction on PSCs

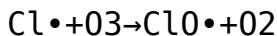
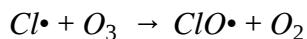
When sunlight returns in the polar spring, the accumulated Cl_2 is rapidly photolyzed to release two chlorine atoms, leading to a dramatic increase in ClO concentrations and causing severe ozone depletion, commonly known as the "ozone hole".

[Click to download full resolution via product page](#)

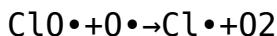
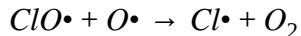
Formation of Chlorine Monoxide (ClO)

The direct precursor to ClO is the atomic chlorine radical (Cl•). Once a free chlorine atom is present in the stratosphere—either from the photolysis of a source gas or from the activation of reservoir species—it can react with an ozone molecule. This reaction is highly efficient and is the primary formation pathway for ClO.

Reaction R5: ClO Formation

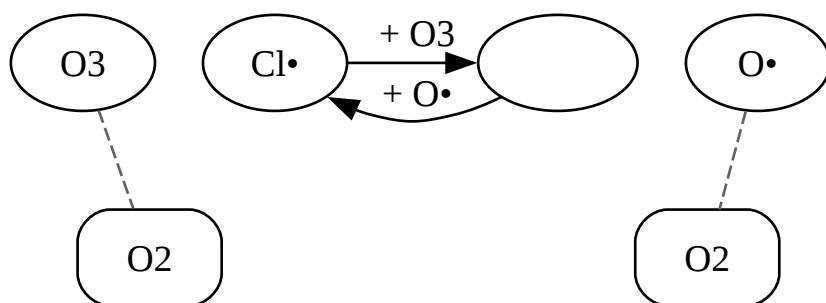


This reaction is the first step in a catalytic cycle that destroys ozone. The ClO radical is itself highly reactive and goes on to participate in further ozone-depleting reactions.

The Catalytic Role of ClO in Ozone Depletion



The significance of ClO lies in its central role in catalytic cycles that destroy ozone without consuming the initial chlorine atom. A single chlorine atom can destroy thousands of ozone molecules before it is eventually sequestered back into a reservoir species.

The simplest catalytic cycle (Cycle 1) is dominant in the mid-to-upper stratosphere:

- Step 1: A chlorine atom reacts with ozone to form **chlorine monoxide** and an oxygen molecule.


- Step 2: The **chlorine monoxide** radical reacts with a free oxygen atom (which is available in the stratosphere from the photolysis of O₂) to reform the chlorine atom.

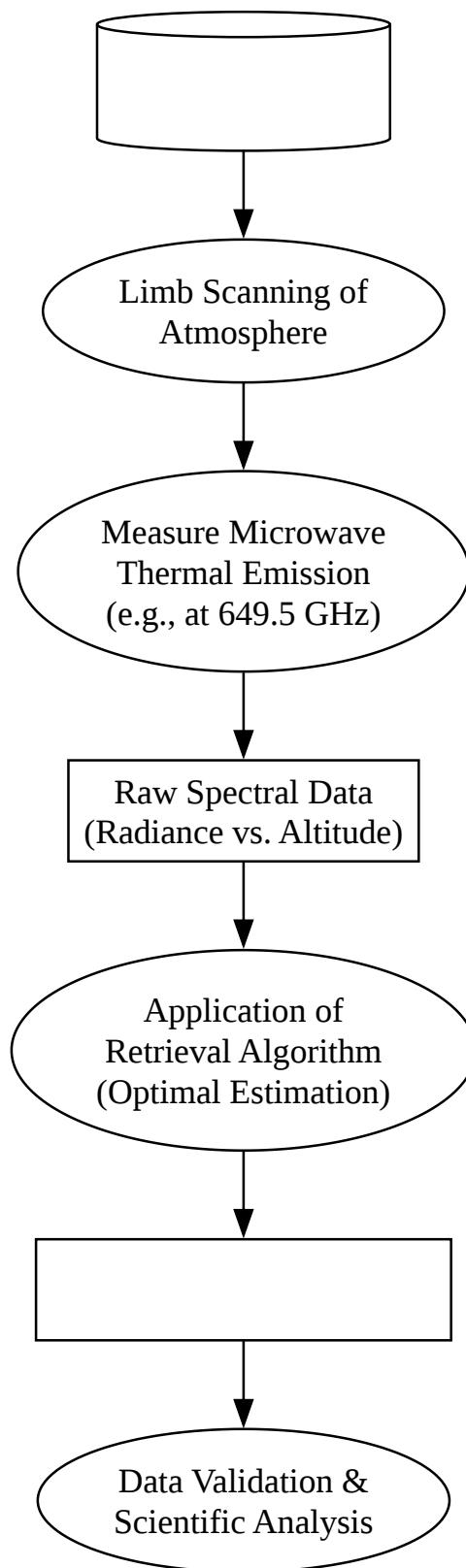
Net Reaction:

The chlorine atom is regenerated in the second step, ready to destroy another ozone molecule.

[Click to download full resolution via product page](#)

Experimental Protocols for Measurement and Study

A variety of sophisticated experimental techniques are employed both in the field and in the laboratory to measure chlorine species and understand their chemical behavior.

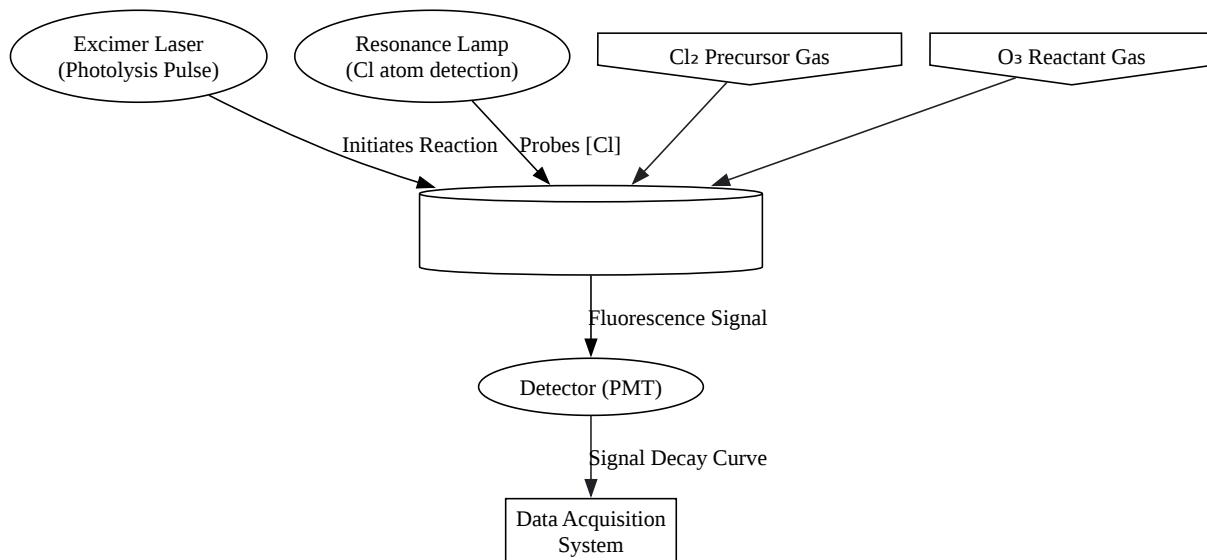

In-situ Measurement of Stratospheric ClO: Microwave Limb Sounding

Microwave Limb Sounding is a remote sensing technique used by satellite instruments, such as the Aura Microwave Limb Sounder (MLS), to measure the vertical profiles of atmospheric trace gases, including ClO.

Methodology:

- **Instrument Operation:** The MLS instrument orbits the Earth and scans the atmospheric "limb" (the edge of the atmosphere). It measures naturally occurring microwave thermal emission from molecules at specific frequencies.
- **Spectral Detection:** A radiometer operating around 640 GHz is tuned to a strong rotational emission line of ClO (e.g., at 649.5 GHz). The instrument measures the intensity (brightness temperature) of this emission.
- **Limb Scanning:** The instrument's antenna scans vertically through the stratosphere, from the upper troposphere to the mesosphere, collecting a series of spectra at different tangent altitudes.
- **Retrieval Algorithm:** The raw spectral data is processed using a complex computational procedure known as a retrieval algorithm. This algorithm uses an optimal estimation approach to invert the measured radiances and derive the vertical concentration profile of ClO that best fits the observations. This process accounts for temperature, pressure, and the instrument's viewing geometry.
- **Data Product Generation:** The output is a set of vertical profiles of ClO abundance (typically in parts per billion by volume, ppbv) for thousands of locations along the satellite's orbital track each day.

- Validation: Data quality is ensured through rigorous validation by comparing the satellite measurements with data from other sources, such as balloon-borne and aircraft-based instruments.


[Click to download full resolution via product page](#)

Laboratory Kinetics Study: Pulsed Laser Photolysis-Resonance Fluorescence

This technique is used in the laboratory to measure the rate constants of chemical reactions, such as the key $\text{Cl} + \text{O}_3$ reaction, with high precision.

Methodology:

- **Reactant Generation:** A precursor gas (e.g., Cl_2) is flowed into a temperature-controlled reaction cell. A short, intense pulse of UV light from an excimer laser (the "photolysis" laser) is fired into the cell, dissociating the precursor to produce a known concentration of Cl atoms.
- **Reaction Initiation:** A separate flow of reactant gas (e.g., O_3) is introduced into the cell, initiating the reaction of interest ($\text{Cl} + \text{O}_3 \rightarrow \text{ClO} + \text{O}_2$).
- **Detection of Reactant Decay:** The concentration of the Cl atoms is monitored over time. This is achieved by atomic resonance fluorescence. A resonance lamp emits light at a wavelength that is specifically absorbed by Cl atoms. As the Cl atoms react, their concentration decreases, and the amount of fluorescence they emit when excited by the lamp also decreases.
- **Signal Measurement:** A sensitive detector, such as a photomultiplier tube, positioned at a right angle to both the lamp and the laser beam, measures the intensity of the fluorescence signal over time (typically on a microsecond to millisecond timescale).
- **Kinetic Analysis:** The decay of the fluorescence signal is recorded. Under pseudo-first-order conditions (where $[\text{O}_3]$ is much greater than $[\text{Cl}]$), the decay will be exponential. The observed first-order rate constant is plotted against the concentration of O_3 . The slope of this plot gives the bimolecular rate constant (k) for the reaction.
- **Parameter Variation:** The experiment is repeated at different temperatures and pressures to determine the temperature and pressure dependence of the rate constant.

[Click to download full resolution via product page](#)

Conclusion

The formation of **chlorine monoxide** in the stratosphere is a direct consequence of the release of chlorine atoms from stable source gases. While natural sources provide a baseline, the significant increase in stratospheric chlorine and subsequent ozone depletion has been driven by anthropogenic emissions of halocarbons, particularly CFCs. The chemical pathways involve the photolytic breakdown of these source gases and the heterogeneous conversion of reservoir species on polar stratospheric clouds. The resulting chlorine atoms react rapidly with ozone to produce ClO, initiating catalytic cycles that efficiently destroy the ozone layer. The detailed understanding of these sources, pathways, and kinetics is underpinned by sophisticated experimental techniques that provide the robust data necessary for atmospheric models and for monitoring the recovery of the ozone layer under international regulations like the Montreal Protocol.

- To cite this document: BenchChem. [Sources of chlorine atoms leading to ClO formation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1205322#sources-of-chlorine-atoms-leading-to-clo-formation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com